molecular formula C8H18ClN5 B1281038 1-Cyclohexylbiguanide monohydrochloride CAS No. 4762-22-5

1-Cyclohexylbiguanide monohydrochloride

Cat. No.: B1281038
CAS No.: 4762-22-5
M. Wt: 219.71 g/mol
InChI Key: LMZQPVYGDQEUAO-UHFFFAOYSA-N
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Description

1-Cyclohexylbiguanide monohydrochloride is a heterocyclic organic compound with the molecular formula C8H17N5.HCl and a molecular weight of 218.707080 g/mol. It is known for its excellent antistatic, dispersing, and antibacterial properties . This compound is commonly used as a non-ionic surfactant in various industrial applications .

Preparation Methods

The synthesis of 1-Cyclohexylbiguanide monohydrochloride involves the reaction of cyclohexylamine with dicyandiamide under controlled conditions. The reaction typically occurs in an aqueous medium with the addition of hydrochloric acid to form the monohydrochloride salt . The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .

Chemical Reactions Analysis

1-Cyclohexylbiguanide monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like sodium borohydride.

    Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include hydrochloric acid, sodium borohydride, and various oxidizing agents. The major products formed depend on the type of reaction and the conditions employed .

Scientific Research Applications

1-Cyclohexylbiguanide monohydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a surfactant and dispersing agent in various chemical formulations.

    Biology: The compound’s antibacterial properties make it useful in biological studies and applications.

    Industry: It is widely used in industrial processes as an antistatic agent, dispersing agent, and emulsifier.

Mechanism of Action

The mechanism of action of 1-Cyclohexylbiguanide monohydrochloride involves its interaction with cellular membranes, leading to disruption of membrane integrity and subsequent antibacterial effects . It is believed to inhibit mitochondrial complex I, inducing energy stress and activating compensatory responses mediated by energy sensors . This mechanism is similar to other biguanides, which are known for their antidiabetic and anticancer properties .

Comparison with Similar Compounds

1-Cyclohexylbiguanide monohydrochloride is unique due to its specific molecular structure and properties. Similar compounds include:

    Phenformin: Another biguanide-based compound used in the treatment of type II diabetes.

    Metformin: A widely used antidiabetic drug with similar mechanisms of action.

    Buformin: Another biguanide with antidiabetic properties.

Compared to these compounds, this compound has distinct applications in industrial and research settings due to its unique properties and molecular structure .

Properties

IUPAC Name

2-cyclohexyl-1-(diaminomethylidene)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N5.ClH/c9-7(10)13-8(11)12-6-4-2-1-3-5-6;/h6H,1-5H2,(H6,9,10,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZQPVYGDQEUAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N=C(N)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4762-22-5
Record name Imidodicarbonimidic diamide, N-cyclohexyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4762-22-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC20215
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Record name 1-cyclohexylbiguanide monohydrochloride
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